Phenylsulfate-d5 (sodium)

Description

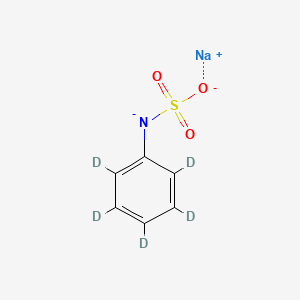

Phenylsulfate-d5 (sodium) is a deuterated sodium salt of phenyl sulfate, where five hydrogen atoms in the phenyl group are replaced with deuterium. This isotopic labeling enhances its utility as an internal standard in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), where isotopic purity minimizes interference during quantitative analysis . Applications likely include metabolic studies, drug quantification, and tracing sulfur-containing biomolecules in biological systems.

Properties

Molecular Formula |

C6H5NNaO3S- |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

sodium;1,2,3,4,5-pentadeuterio-6-sulfonatoazanidylbenzene |

InChI |

InChI=1S/C6H6NO3S.Na/c8-11(9,10)7-6-4-2-1-3-5-6;/h1-5H,(H,8,9,10);/q-1;+1/p-1/i1D,2D,3D,4D,5D; |

InChI Key |

OLZMJCIJDBDYFZ-GWVWGMRQSA-M |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[N-]S(=O)(=O)[O-])[2H])[2H].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)[N-]S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Phenylsulfate-d5 (sodium) involves the deuteration of phenylsulfate sodium. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various synthetic routes, including catalytic exchange reactions and chemical vapor deposition . Industrial production methods often involve the use of deuterated reagents and solvents to ensure high levels of deuterium incorporation .

Chemical Reactions Analysis

Phenylsulfate-d5 (sodium) undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Phenylsulfate-d5 (sodium) can lead to the formation of sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

Phenylsulfate-d5 (sodium) has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.

Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new materials and chemicals with improved properties

Mechanism of Action

The mechanism of action of Phenylsulfate-d5 (sodium) involves its incorporation into molecules as a stable isotope. This incorporation can affect the pharmacokinetic and metabolic profiles of drugs by altering their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific application and the compound it is incorporated into .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Phenylsulfate-d5 (sodium) with structurally or functionally related compounds, based on the available evidence:

Key Comparisons:

- Functional Groups: Phenylsulfate-d5 (sodium) contains a sulfated phenyl ring, distinguishing it from Sodium Thiosulfate’s thiosulfate group (S₂O₃²⁻) and Phenylphosphinic Acid’s phosphinate group (PH(O)O⁻) . Potassium Persulfate’s peroxydisulfate group (S₂O₈²⁻) confers strong oxidative properties, unlike the non-reactive sulfate in Phenylsulfate-d5 .

- Isotopic Labeling: The deuterium in Phenylsulfate-d5 (sodium) reduces signal overlap in MS, a feature absent in non-deuterated analogs like Sodium Thiosulfate or Phenylphosphinic Acid salts .

Applications :

- Safety: Sodium Thiosulfate is classified as non-hazardous under CLP, while Potassium Persulfate requires careful handling due to its oxidizing nature . Data gaps exist for Phenylsulfate-d5, necessitating caution.

Research Findings and Limitations

- Stability : Deuterated compounds typically exhibit similar chemical but altered physical properties (e.g., bond strength, vibrational modes), improving their utility in isotope dilution assays .

- Data Gaps : Specifics on Phenylsulfate-d5’s solubility, toxicity, and synthetic yields are absent in the evidence, necessitating reliance on structural analogs.

Q & A

Q. How can machine learning improve the predictive modeling of Phenylsulfate-d5 (sodium) interactions with serum proteins?

- Methodological Answer :

- Data Curation : Compile binding affinity datasets (e.g., SPR, ITC) and structural features (LogP, polar surface area).

- Algorithm Selection : Train random forest or graph neural networks (GNNs) to predict binding sites on albumin. Validate with hydrogen-deuterium exchange (HDX) MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.